(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-14-9-10-15(2)19(12-14)32(29,30)21-20-23(27-18-8-4-3-7-17(18)26-20)28(22(21)24)25-13-16-6-5-11-31-16/h3-13H,24H2,1-2H3/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMSKOKRNYGMRY-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that combines various organic chemistry techniques. The core structure features a pyrroloquinoxaline backbone, which is known for its pharmacological properties. The presence of the sulfonyl and furan groups contributes to its biological activity.
Key Structural Features
- Sulfonamide Group : Often associated with antibacterial and anticancer activities.
- Furan Ring : Known for its role in enhancing the bioactivity of compounds through electron-donating effects.
- Pyrroloquinoxaline Core : This scaffold is recognized for its diverse biological activities including antitumor effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer effects. For instance, derivatives of pyrroloquinoxaline have shown activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.0 | Induction of apoptosis via ROS generation |
| Colon Cancer | 4.5 | Topoisomerase II inhibition |
| Lung Cancer | 6.0 | Cell cycle arrest at G1 phase |
| Prostate Cancer | 7.0 | DNA intercalation and cleavage |
These findings suggest that the compound may act through multiple pathways, including the induction of reactive oxygen species (ROS) and inhibition of key enzymes involved in DNA replication.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it exhibits selective inhibition of topoisomerase II, which is crucial for DNA replication and repair processes:
- Topoisomerase II Inhibition : This leads to the accumulation of DNA breaks in cancer cells, promoting apoptosis.
- Reactive Oxygen Species (ROS) : Increased levels of ROS have been linked to enhanced anticancer activity, suggesting that this compound may induce oxidative stress selectively in cancer cells.
Case Studies
A study conducted on a series of related compounds demonstrated that those with similar sulfonamide groups exhibited promising results in vitro:
- Study on Anticancer Activity :
- Mechanistic Insights :
- Toxicity Assessment :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines, including:
- HCT-116 : A human colorectal cancer cell line.
- MCF-7 : A breast cancer cell line.
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The mechanism is thought to involve apoptosis induction through specific molecular interactions with cellular targets .
Antimicrobial Properties
Compounds containing quinoxaline cores have also been reported to possess antimicrobial activities. Research indicates that modifications to the quinoxaline structure can enhance efficacy against bacterial strains. The introduction of electron-withdrawing groups has been shown to increase antimicrobial potency .
Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory properties. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Screening
A series of derivatives based on the quinoxaline scaffold were synthesized and screened for anticancer activity. Compounds demonstrated selective targeting capabilities against HCT-116 cells, with notable activity linked to structural modifications that enhance binding affinity to cancer-specific targets .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrroloquinoxaline derivatives. The results showed that specific modifications led to increased zones of inhibition against gram-positive and gram-negative bacteria. The study highlighted the importance of substituent effects on biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrolo-quinoxaline derivatives (Table 1), focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Pyrrolo-Quinoxaline Derivatives
Substituent Effects on Bioactivity
Sulfonyl vs. Sulfamoyl Groups: The target compound’s 2,5-dimethylphenyl sulfonyl group enhances solubility compared to the sulfamoyl group in 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide . Sulfamoyl moieties favor hydrogen bonding but may reduce membrane permeability due to increased polarity.
Furan vs. Nitrophenyl Moieties :
The furan-2-ylmethylene group in the target compound enables stronger π-π interactions with aromatic residues in enzyme active sites compared to the 3-nitrophenyl group in 2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one . Nitro groups, while electron-withdrawing, may confer metabolic instability.
Chloroethyl Ketone vs. Imine Linkers :
The chloroethyl ketone substituent in 2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one increases electrophilicity, making it a reactive intermediate for covalent binding to targets. In contrast, the imine linker in the target compound offers reversible binding, advantageous for selective kinase inhibition.
Pharmacokinetic and Physicochemical Trends
- Solubility : The sulfonyl group in the target compound improves aqueous solubility (logP ~2.1) relative to the sulfamoyl analog (logP ~1.8) .
- Metabolic Stability : The absence of nitro groups in the target compound reduces susceptibility to nitroreductase-mediated degradation, enhancing half-life in vivo.
- Binding Affinity : Molecular docking studies suggest the furan-2-ylmethylene group in the target compound achieves stronger binding (ΔG = -9.2 kcal/mol) to kinase ATP pockets compared to ethoxypropyl carboxamide derivatives (ΔG = -7.8 kcal/mol) .
Q & A
What are the optimal synthetic routes for this compound, considering regioselectivity and yield in multi-step heterocyclic systems?
Advanced Research Question
Methodological Answer:
The synthesis of this compound involves sequential sulfonylation, condensation, and cyclization steps. Key considerations include:
- Regioselective sulfonylation : Use of 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize competing reactions at the quinoxaline nitrogen .
- Furan-2-ylmethylene incorporation : Schiff base formation via condensation of furfuraldehyde with the primary amine group under acidic catalysis (e.g., p-TsOH in ethanol, reflux) to ensure imine stability .
- Flow chemistry optimization : Adopt Design of Experiments (DoE) principles to screen variables (temperature, stoichiometry, residence time) for cyclization steps, as demonstrated in flow-based syntheses of diazomethanes and polycyclic systems .
- Yield enhancement : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the final product with >85% purity .
How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
What strategies resolve discrepancies in purity assessments via HPLC/LC-MS when detecting trace impurities?
Advanced Research Question
Methodological Answer:
- Impurity profiling : Compare retention times and MS/MS fragmentation against synthesized reference standards (e.g., des-methyl byproducts or sulfonate hydrolysis products) .
- Column selection : Use a C18 reverse-phase column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to separate polar impurities (e.g., unreacted furfuraldehyde) .
- Quantitative thresholds : Apply ICH Q3A guidelines to set acceptance criteria (e.g., ≤0.15% for individual unspecified impurities) and validate with spiked recovery studies .
How can DoE principles optimize reaction parameters for scale-up synthesis?
Advanced Research Question
Methodological Answer:
- Variable screening : Use fractional factorial designs to prioritize factors like temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. acetonitrile) .
- Response surface modeling : Central Composite Design (CCD) predicts optimal conditions for cyclization yield (e.g., 72 hours at 80°C in DMF) .
- Robustness testing : Evaluate edge cases (e.g., ±5% reagent excess) to ensure reproducibility under industrial-scale constraints .
How do electronic effects of the furan and quinoxaline moieties influence reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
- Quinoxaline as an electron-deficient heterocycle : Facilitates Suzuki-Miyaura coupling at the C-2 position using Pd(PPh3)4/K2CO3 in dioxane/water (e.g., with arylboronic acids) .
- Furan’s π-excess character : Enhances susceptibility to electrophilic substitution (e.g., nitration at C-5 of furan) but requires protection (e.g., silylation) during harsh reactions .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity in nucleophilic attacks .
What validated protocols assess the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
